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molecular formula C4H2BrClN2O B1339600 4-Bromo-6-chloropyridazin-3(2H)-one CAS No. 933041-13-5

4-Bromo-6-chloropyridazin-3(2H)-one

Cat. No. B1339600
M. Wt: 209.43 g/mol
InChI Key: YUPQAGSTMGZXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598174B2

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 6-chloropyridazin-3(2H)-one (23, Bulletin of the Korean Chemical Society, 10(6) 614-17; 1989)) (4.00 g, 30.6 mmol), potassium bromide (10.9 g, 91.9 mmol), potassium acetate (4.51 g, 45.9 mmol) and water (36 mL). Bromine (14.6 g, 91.9 mmol) was added, and the reaction mixture was heated at reflux for 2 h. After this time, the reaction was cooled to room temperature and filtered. The filter cake was washed with a solution of sodium sulfite (7.66 g, 60.7 mmol) in water (400 mL) and again with water (300 mL). The collected solids were dried in a vacuum oven at 50° C. overnight to afford a 100% yield (6.40 g) of 24 as an off-white solid: mp 205-206° C.; 1H NMR (500 MHz, DMSO-d6) δ13.52 (br s, 1H), 8.19 (s, 1H); MS (ESI+) m/z 209.1 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
4.51 g
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
7.66 g
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
36 mL
Type
solvent
Reaction Step Six
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][N:7]=1.[Br-:9].[K+].C([O-])(=O)C.[K+].BrBr.S([O-])([O-])=O.[Na+].[Na+]>O>[Br:9][C:4]1[C:5](=[O:8])[NH:6][N:7]=[C:2]([Cl:1])[CH:3]=1 |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(NN1)=O
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
[Br-].[K+]
Step Three
Name
potassium acetate
Quantity
4.51 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
14.6 g
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
7.66 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
36 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The collected solids were dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(NN=C(C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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